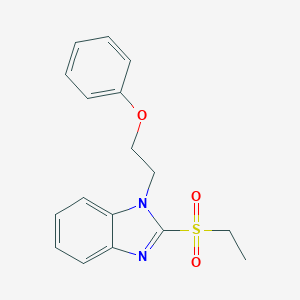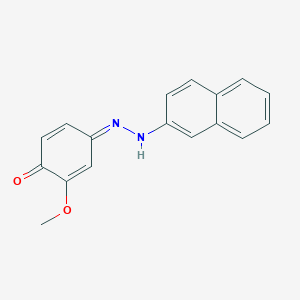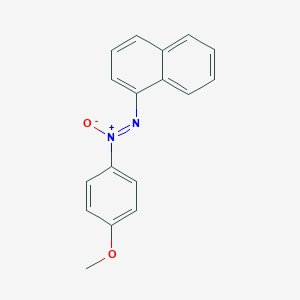![molecular formula C25H16N6O2 B283048 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in cancer cell proliferation and virus replication. It may also disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. Studies have reported that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been found to inhibit virus replication by targeting key viral enzymes. Additionally, it has shown antibacterial activity by disrupting bacterial cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit cancer cell proliferation, virus replication, and bacterial growth. However, its limitations include its complex synthesis method, limited availability, and potential toxicity.
Direcciones Futuras
For 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of more potent derivatives. It may also be explored for its potential applications in the treatment of other diseases, such as neurological disorders and autoimmune diseases. Additionally, its potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
In conclusion, 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is a promising chemical compound that has potential applications in the field of medicinal chemistry. Its ability to inhibit cancer cell proliferation, virus replication, and bacterial growth makes it a valuable compound for further research and development. However, its complex synthesis method, limited availability, and potential toxicity need to be addressed before it can be used clinically.
Métodos De Síntesis
The synthesis of 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then reacted with 4-nitrobenzaldehyde to obtain the intermediate compound. The final product is obtained by reacting the intermediate compound with ammonium acetate and benzoyl chloride.
Aplicaciones Científicas De Investigación
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. Additionally, it has shown promising results as an antibacterial agent against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C25H16N6O2 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
6-cyano-5-oxo-N,1,7-triphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H16N6O2/c26-16-20-21(17-10-4-1-5-11-17)28-25-30(24(20)33)22(23(32)27-18-12-6-2-7-13-18)29-31(25)19-14-8-3-9-15-19/h1-15H,(H,27,32) |
Clave InChI |
SHJVNRUZJLVVGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C#N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)
